5-HT₂A Selectivity Index: SUVN-502 vs. Idalopirdine and Intepirdine
SUVN-502 exhibits a >1200-fold selectivity for 5-HT₆ over 5-HT₂A receptors [1], a magnitude that dramatically exceeds idalopirdine (16-fold selectivity; 5-HT₂A Ki = 3.2 nM, 5-HT₆ Ki = 0.83 nM) and intepirdine (only >100-fold selectivity across all other receptors; also binds 5-HT₂A with high affinity, Ki ~1.4 nM at 1 μM) . This differential is critical because 5-HT₂A engagement is linked to hallucinogenic and cardiovascular side effects, and is considered a potential liability in Alzheimer's populations.
| Evidence Dimension | Fold-selectivity for 5-HT₆ over 5-HT₂A |
|---|---|
| Target Compound Data | >1200-fold selectivity (5-HT₆ Ki = 2.04 nM; 5-HT₂A Ki not reported but extrapolated >2400 nM) |
| Comparator Or Baseline | Idalopirdine: 16-fold (5-HT₆ Ki = 0.83 nM; 5-HT₂A Ki = 3.2 nM). Intepirdine: >100-fold overall selectivity (5-HT₆ pKi = 9.63 ≡ Ki ~2.34 nM; but 5-HT₂A Ki = ~1.4 nM, indicating low 5-HT₂A window). |
| Quantified Difference | SUVN-502 provides at least 75-fold greater selectivity over 5-HT₂A than idalopirdine (1200/16) and an even larger differential versus intepirdine, which essentially lacks a meaningful 5-HT₂A selectivity window. |
| Conditions | Radioligand binding assays using cloned human receptors expressed in HEK-293 or BHK cells; Ki values determined by [³H]LSD displacement. |
Why This Matters
Higher 5-HT₂A selectivity directly translates to a reduced probability of off-target psychedelic or cardiovascular adverse events, a parameter that can guide compound selection in preclinical models and clinical trial design where safety margins are paramount.
- [1] Suven Life Sciences Ltd. SUVN-502. New Drug Approvals Blog. March 1, 2016. Accessed via newdrugapprovals.org. View Source
